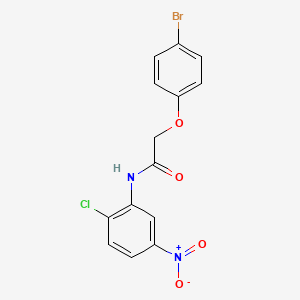![molecular formula C15H34N2O B6074931 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol](/img/structure/B6074931.png)
8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol, also known as DMAGO, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DMAGO belongs to the family of octanol derivatives and has been studied for its ability to modulate certain biological pathways.
作用機序
The mechanism of action of 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol is not fully understood, but it is thought to modulate certain biological pathways such as the PI3K/Akt and MAPK/ERK pathways. This compound has been shown to activate certain signaling pathways that lead to cell death in cancer cells, while protecting normal cells. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In neurons, this compound has been shown to protect against oxidative stress and inflammation. In cardiovascular cells, this compound has been shown to improve cardiac function and reduce inflammation.
実験室実験の利点と制限
8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol has several advantages for laboratory experiments, including its stability, ease of synthesis, and ability to modulate specific biological pathways. However, this compound also has limitations, including its solubility and potential toxicity at high concentrations.
将来の方向性
There are several future directions for 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol research, including exploring its potential as a therapeutic agent in cancer, neurodegenerative diseases, and cardiovascular diseases. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce potential toxicity.
合成法
8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of reagents such as lithium aluminum hydride and dimethylaminoethyl chloride, followed by purification steps to obtain the final product.
科学的研究の応用
8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol has been studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis. In neurodegenerative diseases, this compound has been studied for its neuroprotective effects and its ability to enhance cognitive function. In cardiovascular diseases, this compound has been shown to improve cardiac function and reduce inflammation.
特性
IUPAC Name |
8-[3-(dimethylamino)propylamino]-2,6-dimethyloctan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34N2O/c1-14(8-6-10-15(2,3)18)9-12-16-11-7-13-17(4)5/h14,16,18H,6-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAWBRUCVLFKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)CCNCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-4-ethylbenzenesulfonohydrazide](/img/structure/B6074848.png)
![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6074855.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B6074871.png)
![2-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6074875.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B6074895.png)

![2-(cyclopropylacetyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6074919.png)
![1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B6074921.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6074923.png)
![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-4-pyridinylpropanamide](/img/structure/B6074930.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6074941.png)
![methyl [2-({(benzoylimino)[(4-phenoxyphenyl)amino]methyl}amino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B6074947.png)
